molecular formula C6H6FN3O B1268218 6-Fluoropyridine-2-carbohydrazide CAS No. 701-41-7

6-Fluoropyridine-2-carbohydrazide

Cat. No. B1268218
CAS RN: 701-41-7
M. Wt: 155.13 g/mol
InChI Key: ZWWGWPLNTDADAD-UHFFFAOYSA-N
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Patent
US08501946B2

Procedure details

2-Pyrimidinecarbohydrazide was prepared in a manner analogous to that described above for 6-fluoro-2-pyridinecarbohydrazide (I23) but using pyrimidine-2-carboxylic acid (CAS [562101-38-6], commercially available e.g. from TimTec or Manchester Organics) in the place of 6-fluoro-2-pyridinecarboxylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[N:7]=[C:6]([C:8]([NH:10][NH2:11])=[O:9])C=[CH:4][CH:3]=1.[N:12]1C=CC=NC=1C(O)=O.FC1N=C(C(O)=O)C=CC=1>>[N:7]1[CH:2]=[CH:3][CH:4]=[N:12][C:6]=1[C:8]([NH:10][NH2:11])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=CC(=N1)C(=O)NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(N=CC=C1)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=CC(=N1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(N=CC=C1)C(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.